

Danofloxacin chemical structure and properties

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Compound of Interest

Compound Name: *Danofloxacin*

Cat. No.: *B054342*

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Danofloxacin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens.[1] It is primarily utilized in veterinary medicine to treat respiratory and enteric diseases in cattle and poultry.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **danofloxacin**. Furthermore, it details standardized experimental protocols for the evaluation of its antimicrobial efficacy and outlines key analytical methods for its quantification.

Chemical Structure and Physicochemical Properties

Danofloxacin, with the chemical name (1S)-1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolinecarboxylic acid, is a third-generation fluoroquinolone.[1][2] Its chemical structure is characterized by a central quinolone ring system. The presence of a fluorine atom at position 6 and a cyclopropyl group at position 1 are key for its antibacterial potency.[3]

The key physicochemical properties of **danofloxacin** and its mesylate salt are summarized in the table below.

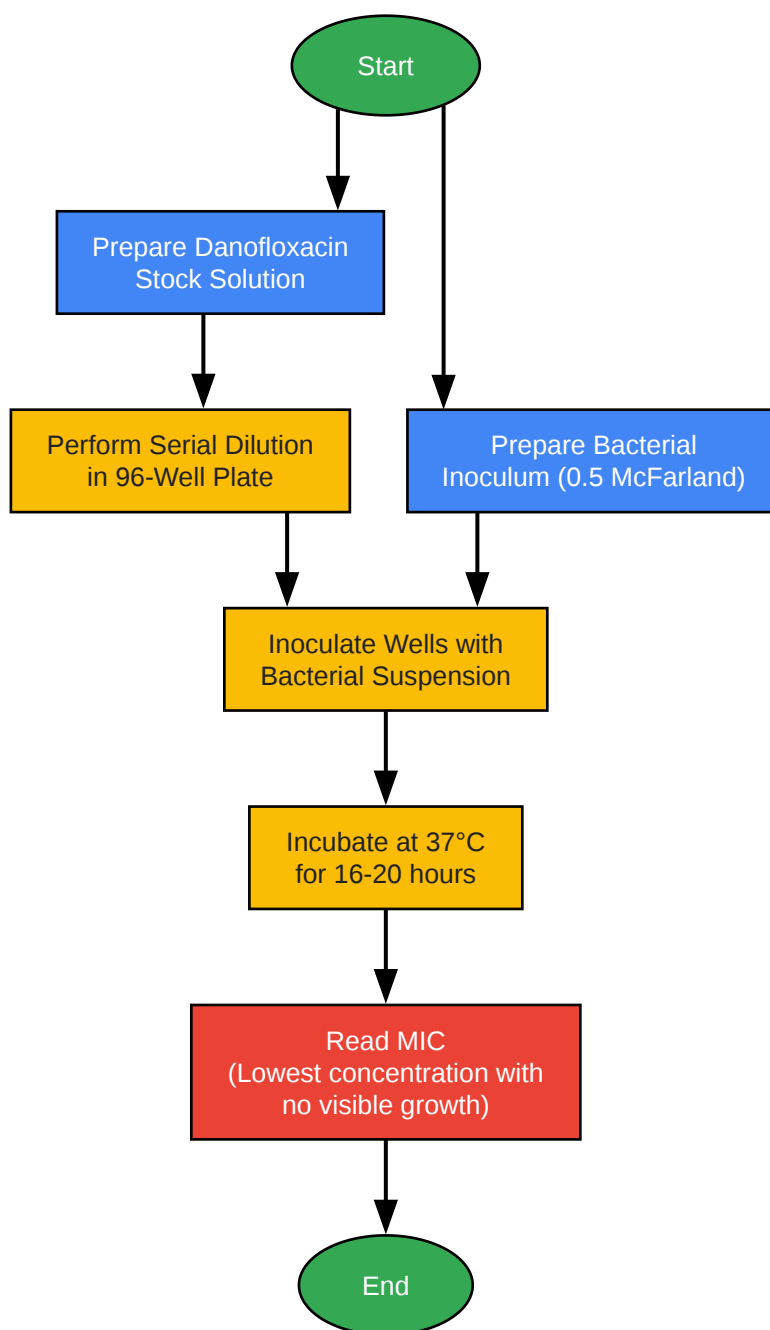
Property	Danofloxacin	Danofloxacin Mesylate	Reference(s)
Chemical Formula	C ₁₉ H ₂₀ FN ₃ O ₃	C ₁₉ H ₂₀ FN ₃ O ₃ · CH ₄ O ₃ S	[1][4]
Molecular Weight	357.39 g/mol	453.49 g/mol	[1][5]
Appearance	White to off-white crystalline powder	Crystalline solid	[1][6]
Melting Point	263°C	328°C	[1]
Solubility	Water: 172-205 g/L Acetic Acid: 90-500 g/L DMSO: 10-33 g/L Methanol: 1-10 g/L Ethanol: <0.1 g/L Acetone: <0.1 g/L	DMSO: ~25 mg/mL Water: ~20 mg/mL	[1][6]
UVmax	282 nm (acid), 278 nm (base)	236, 282, 351 nm	[1][6]
IUPAC Name	1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid	1-cyclopropyl-6-fluoro-1,4-dihydro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxo-3-quinolinecarboxylic acid, methanesulfonate	[4][5][6]

Mechanism of Action

Danofloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[7][8] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2][9]

The inhibition of these enzymes leads to the following critical disruptions in bacterial processes:

- Inhibition of DNA Supercoiling: DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA compaction and replication.[\[5\]](#)[\[7\]](#)
Danofloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, ultimately leading to double-strand breaks.
- Disruption of Chromosome Segregation: Topoisomerase IV is essential for the decatenation of daughter chromosomes following DNA replication. By inhibiting this enzyme, **danofloxacin** prevents the proper segregation of replicated DNA into daughter cells, leading to cell death.[\[7\]](#)



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